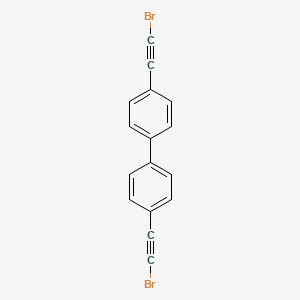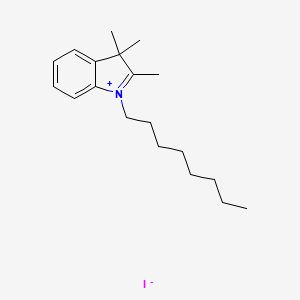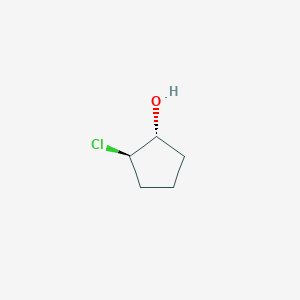
4,4'-Bis(bromoethynyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(bromoethynyl)-1,1’-biphenyl is an organic compound characterized by the presence of two bromoethynyl groups attached to a biphenyl core
Preparation Methods
The synthesis of 4,4’-Bis(bromoethynyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4’-dibromo-1,1’-biphenyl.
Bromoethynylation: The dibromo compound undergoes a bromoethynylation reaction, where bromoethynyl groups are introduced. This can be achieved using reagents such as bromoacetylene under specific reaction conditions.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity 4,4’-Bis(bromoethynyl)-1,1’-biphenyl.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
4,4’-Bis(bromoethynyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromoethynyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromoethynyl groups.
Coupling Reactions: It can participate in coupling reactions, forming larger molecular structures. Common reagents for these reactions include palladium catalysts and bases like potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4’-Bis(bromoethynyl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which 4,4’-Bis(bromoethynyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoethynyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
4,4’-Bis(bromoethynyl)-1,1’-biphenyl can be compared with other similar compounds, such as:
4,4’-Bis(bromomethyl)-1,1’-biphenyl: This compound has bromomethyl groups instead of bromoethynyl groups, leading to different reactivity and applications.
4,4’-Bis(ethynyl)-1,1’-biphenyl: Lacking the bromine atoms, this compound has different chemical properties and reactivity.
4,4’-Bis(bromophenyl)-1,1’-biphenyl:
The uniqueness of 4,4’-Bis(bromoethynyl)-1,1’-biphenyl lies in its specific structure, which imparts distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C16H8Br2 |
|---|---|
Molecular Weight |
360.04 g/mol |
IUPAC Name |
1-(2-bromoethynyl)-4-[4-(2-bromoethynyl)phenyl]benzene |
InChI |
InChI=1S/C16H8Br2/c17-11-9-13-1-5-15(6-2-13)16-7-3-14(4-8-16)10-12-18/h1-8H |
InChI Key |
CDDHUFDZDMMOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CBr)C2=CC=C(C=C2)C#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)






![1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one](/img/structure/B11927254.png)
![sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate](/img/structure/B11927259.png)

![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate](/img/structure/B11927267.png)
![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)
